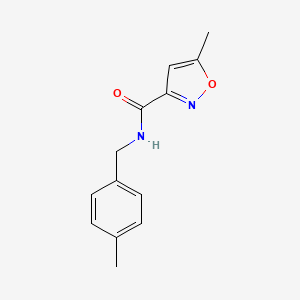
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By blocking the action of these receptors, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide can modulate the excitability of neurons and prevent excessive glutamate-mediated neurotransmission.
Biochemical and Physiological Effects
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. It can modulate synaptic plasticity, enhance long-term potentiation, and reduce the release of excitatory neurotransmitters. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide has several advantages for use in lab experiments, including its high potency and selectivity for AMPA and kainate receptors, as well as its well-characterized pharmacological profile. However, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide also has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
将来の方向性
Future research on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide could focus on several areas, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
合成法
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide can be synthesized using a multi-step process that involves the condensation of 2-methoxybenzoyl chloride with 2-amino-5,6,7,8-tetrahydroquinazoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-methoxybenzamide has been widely used in scientific research to investigate the role of AMPA and kainate receptors in various neurological processes. It has been shown to have potent anticonvulsant effects in animal models of epilepsy and to protect against neuronal damage in models of stroke and neurodegenerative diseases.
特性
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2)8-13-12(14(22)9-18)10-19-17(20-13)21-16(23)11-6-4-5-7-15(11)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXJWIVCDUBGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)




![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)


![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)
![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)
